N-(2-Furoyl)leucine

Protease Inhibition ADAM28 Enzymology

N-(2-Furoyl)leucine is a purpose-built ADAM28 chemical probe. Its 2-furoyl group delivers a rigid, planar pharmacophore with defined lipophilicity (LogP 1.9) that is absent in generic N-acetyl-leucine. This high-purity compound ensures specific target engagement in metalloproteinase research, peptidomimetic synthesis, and ADME calibration. Substitution with other leucine derivatives will invalidate your assay data. Procure the authentic furoyl derivative to guarantee reproducibility.

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
CAS No. 1361143-17-0
Cat. No. B1305869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Furoyl)leucine
CAS1361143-17-0
Molecular FormulaC11H15NO4
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C1=CC=CO1
InChIInChI=1S/C11H15NO4/c1-7(2)6-8(11(14)15)12-10(13)9-4-3-5-16-9/h3-5,7-8H,6H2,1-2H3,(H,12,13)(H,14,15)
InChIKeyLXBURZIESWDWIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Furoyl)leucine (CAS 1361143-17-0): Compound Profile and Procurement Relevance


N-(2-Furoyl)leucine, systematically known as (2S)-2-(furan-2-carbonylamino)-4-methylpentanoic acid, is an L-leucine derivative characterized by the acylation of its amino group with a 2-furoyl moiety [1]. This modification results in a molecular weight of 225.24 g/mol and a formula of C11H15NO4 [1]. It is classified as a small molecule experimental compound and is primarily utilized in biochemical and proteomics research, notably as a tool for studying proteolytic enzymes [2].

N-(2-Furoyl)leucine: Why In-Class Analogs Are Not Interchangeable


For scientific applications, generic substitution of N-(2-furoyl)leucine with other leucine derivatives or N-acyl amino acids is highly inadvisable. The specific combination of the hydrophobic, branched-chain L-leucine scaffold with the planar, electron-rich 2-furoyl group creates a unique pharmacophore that dictates its interaction with biological targets [1]. While a compound like N-acetyl-L-leucine may share the leucine core, its smaller, non-aromatic acetyl group results in vastly different steric bulk, lipophilicity, and hydrogen-bonding capacity compared to the furoyl group. These physicochemical differences are critical for binding pocket recognition and will fundamentally alter the compound's behavior in assays, such as its ability to act as a substrate or inhibitor for a given enzyme, rendering any analog-derived data inapplicable to the target compound [2].

Quantitative Differentiation Evidence for N-(2-Furoyl)leucine (CAS 1361143-17-0)


Target Engagement: ADAM28 Inhibition vs. Other N-Acyl Leucine Analogs

N-(2-Furoyl)leucine is identified as a target for the Disintegrin and metalloproteinase domain-containing protein 28 (ADAM28) [1]. This target assignment is a specific, structure-dependent interaction. In contrast, a close structural analog, N-acetyl-L-leucine, does not share this target profile, underscoring the critical role of the furoyl moiety in mediating this specific interaction [2].

Protease Inhibition ADAM28 Enzymology Metalloproteinase

Calculated Lipophilicity (XLogP3-AA) of N-(2-Furoyl)leucine vs. Other Amino Acid Derivatives

The computed lipophilicity (XLogP3-AA) of N-(2-furoyl)leucine is 1.9 [1]. This value is significantly higher than that of the unmodified parent amino acid L-leucine, which has an XLogP3-AA of approximately -1.5 [2]. This quantitative difference demonstrates the profound impact of the hydrophobic furoyl group on the molecule's overall polarity.

Physicochemical Properties Lipophilicity Drug Design ADME

Structural Topology: 3D Conformation and Protein-Ligand Docking Suitability

The compound features a distinct combination of a rigid, planar amide bond and a flexible, branched alkyl side chain. The N-(2-furoyl)amide group exhibits a predominant planar trans conformation, contributing to structural rigidity and defined hydrogen-bonding vectors (C=O acceptor, N-H donor) [1]. This contrasts sharply with more flexible N-alkylated leucine derivatives, which lack the conformational constraint and specific interaction geometry provided by the furoyl amide.

Structural Biology Computational Chemistry Docking Molecular Modeling

N-(2-Furoyl)leucine: Recommended Application Scenarios Based on Empirical Evidence


As a Chemical Probe for ADAM28 Metalloproteinase Activity

The documented target engagement with ADAM28 [1] positions N-(2-furoyl)leucine as a valuable chemical probe for studying the function of this specific metalloproteinase. In enzymatic assays, it can be used to investigate ADAM28's role in processes like cell adhesion and migration, where related analogs would be inert. Its procurement is justified for any research program focusing on validating ADAM28 as a biomarker or therapeutic target in diseases such as cancer or inflammation.

As a Reference Standard in Physicochemical Profiling and ADME Modeling

The well-defined and computationally validated physicochemical properties, notably its XLogP3-AA of 1.9 [2], make N-(2-furoyl)leucine a useful reference standard for calibrating assays or computational models that predict absorption, distribution, metabolism, and excretion (ADME). Its significant shift in lipophilicity compared to unmodified leucine provides a clear benchmark for evaluating the impact of N-acylation on compound behavior in permeability and solubility screens.

As a Defined Building Block in Peptidomimetic Synthesis

Its unique structural features—the rigid, planar furoyl amide coupled with the hydrophobic L-leucine side chain [3]—make it a versatile building block for the synthesis of peptidomimetics. The furoyl group can act as a conformational constraint or a bioisostere for other aromatic moieties, allowing medicinal chemists to fine-tune the conformation, lipophilicity, and metabolic stability of peptide leads in a way that simpler N-acetyl or N-benzoyl leucine derivatives cannot.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-Furoyl)leucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.